4-[(Naphthalen-1-yl)oxy]butane-2-sulfonic acid
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Overview
Description
4-[(Naphthalen-1-yl)oxy]butane-2-sulfonic acid is an organic compound that features a naphthalene ring attached to a butane-2-sulfonic acid moiety via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Naphthalen-1-yl)oxy]butane-2-sulfonic acid typically involves the following steps:
Naphthalene Sulfonation: Naphthalene is sulfonated using sulfuric acid to form naphthalene-1-sulfonic acid.
Etherification: The naphthalene-1-sulfonic acid is then reacted with 4-bromobutane to form the ether linkage, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(Naphthalen-1-yl)oxy]butane-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate or sulfinate compounds.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
4-[(Naphthalen-1-yl)oxy]butane-2-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Naphthalen-1-yl)oxy]butane-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the naphthalene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-sulfonic acid: A closely related compound with similar structural features but lacking the butane-2-sulfonic acid moiety.
Naphthalene-2-sulfonic acid: Another isomer with the sulfonic acid group at a different position on the naphthalene ring.
Uniqueness
4-[(Naphthalen-1-yl)oxy]butane-2-sulfonic acid is unique due to its ether linkage and the presence of both naphthalene and butane-2-sulfonic acid moieties. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
85163-64-0 |
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Molecular Formula |
C14H16O4S |
Molecular Weight |
280.34 g/mol |
IUPAC Name |
4-naphthalen-1-yloxybutane-2-sulfonic acid |
InChI |
InChI=1S/C14H16O4S/c1-11(19(15,16)17)9-10-18-14-8-4-6-12-5-2-3-7-13(12)14/h2-8,11H,9-10H2,1H3,(H,15,16,17) |
InChI Key |
MFMDBCYAXSVFOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC1=CC=CC2=CC=CC=C21)S(=O)(=O)O |
Origin of Product |
United States |
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